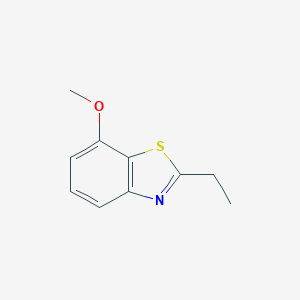
2-Ethyl-7-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-methoxy-1,3-benzothiazole (EMBT) is a synthetic chemical compound that belongs to the class of benzothiazole derivatives. It is widely used in various scientific research applications, including medicinal chemistry, biochemistry, and environmental science. EMBT is a highly versatile compound that exhibits a wide range of biological activities, making it an attractive target for drug discovery and development.
Mecanismo De Acción
2-Ethyl-7-methoxy-1,3-benzothiazole exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation, as well as modulate the expression of various genes involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-7-methoxy-1,3-benzothiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. It has also been shown to alter the expression of various genes involved in cell cycle regulation, DNA repair, and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethyl-7-methoxy-1,3-benzothiazole in laboratory experiments is its high potency and selectivity, which allows for the precise modulation of various cellular and molecular processes. However, one of the limitations of using 2-Ethyl-7-methoxy-1,3-benzothiazole is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-Ethyl-7-methoxy-1,3-benzothiazole. One potential avenue is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of novel synthetic analogs of 2-Ethyl-7-methoxy-1,3-benzothiazole with improved potency and selectivity. Additionally, further research is needed to elucidate the precise molecular mechanisms underlying the biological effects of 2-Ethyl-7-methoxy-1,3-benzothiazole.
Métodos De Síntesis
2-Ethyl-7-methoxy-1,3-benzothiazole can be synthesized using various methods, including the reaction of 2-aminobenzenethiol with ethyl acrylate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions, including oxidation and methylation, to yield 2-Ethyl-7-methoxy-1,3-benzothiazole. The synthesis of 2-Ethyl-7-methoxy-1,3-benzothiazole is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
2-Ethyl-7-methoxy-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, including its antitumor, antifungal, and antibacterial activities. It has also been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
163299-21-6 |
|---|---|
Nombre del producto |
2-Ethyl-7-methoxy-1,3-benzothiazole |
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-ethyl-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3 |
Clave InChI |
AMXHBFCYIDWTEE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C(=CC=C2)OC |
SMILES canónico |
CCC1=NC2=C(S1)C(=CC=C2)OC |
Sinónimos |
Benzothiazole, 2-ethyl-7-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



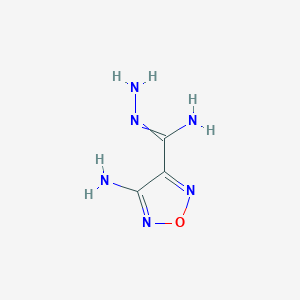

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
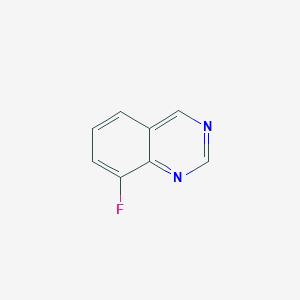

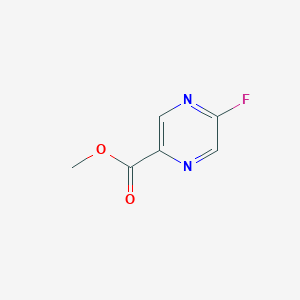


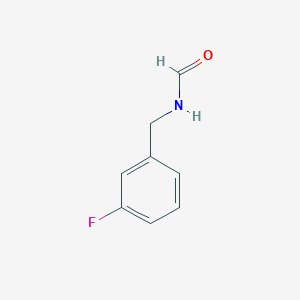
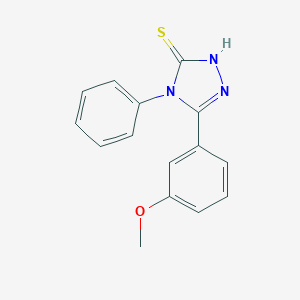
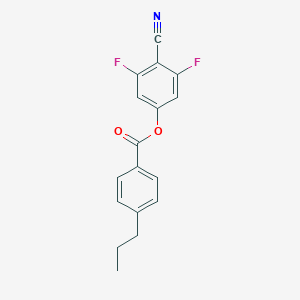
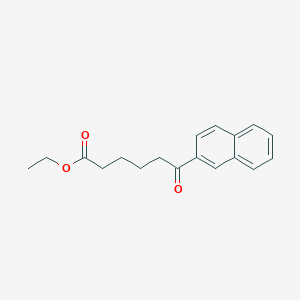
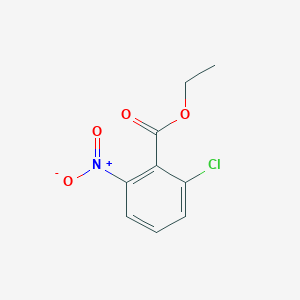
![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)